(R)-4-(Fmoc-amino)-5-phenylpentanoic acid
Description
Significance of Non-Canonical Amino Acids in Modern Peptide Science
Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks. Their incorporation into peptide chains is a powerful strategy to enhance the therapeutic properties of peptide-based drugs. nih.govnih.gov Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. nih.gov The introduction of ncAAs can fundamentally alter the drug-like properties of peptides, leading to significant improvements in stability, potency, permeability, and bioavailability. nih.govnih.gov
The structural diversity offered by ncAAs is a key driver in the development of novel peptide therapeutics. nih.gov By moving beyond the confines of the 20 canonical amino acids, medicinal chemists can design peptides with tailored functionalities and improved pharmacological profiles. mdpi.com This has led to the development of new classes of anticancer agents and other therapeutics with enhanced efficacy. nih.gov
Below is a table summarizing the key advantages of incorporating non-canonical amino acids into peptides:
| Property | Enhancement with Non-Canonical Amino Acids |
| Stability | Increased resistance to enzymatic degradation. |
| Potency | Improved binding affinity to biological targets. |
| Permeability | Enhanced ability to cross cellular membranes. |
| Bioavailability | Increased concentration of the drug in systemic circulation. |
| Conformation | Introduction of conformational constraints to lock in bioactive shapes. |
Role of Chirality in the Design of Biologically Active Molecules
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the design of biologically active molecules. 120.27.244pacific.edu Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. researchgate.netembrapa.brnih.gov This stereoselectivity means that one enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. researchgate.netnih.gov
The significance of chirality is underscored by the fact that more than half of all drugs are chiral compounds. 120.27.244 The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. pacific.edu Therefore, controlling the chirality of a drug molecule is essential for maximizing its efficacy and minimizing potential side effects. researchgate.net The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark reminder of the critical importance of chirality in drug development. embrapa.brresearchgate.net
The following table illustrates the differential effects that can be observed between enantiomers of a chiral drug:
| Enantiomer | Potential Biological Activity |
| Eutomer | The enantiomer with the desired pharmacological activity. researchgate.net |
| Distomer | The enantiomer that is less active, inactive, or responsible for undesirable side effects. researchgate.net |
Overview of Fmoc Chemistry in Orthogonal Protecting Group Strategies
In the chemical synthesis of peptides, protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of the amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amine function of amino acids. nih.govrsc.org Fmoc chemistry is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that allows for the efficient assembly of peptide chains. rsc.orgnih.gov
A key advantage of the Fmoc protecting group is its base-lability, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent. nih.gov This contrasts with the older tert-butyloxycarbonyl (Boc) protecting group, which requires harsh acidic conditions for its removal. nih.gov The mild conditions of Fmoc chemistry are compatible with a wide range of sensitive functional groups, making it the method of choice for the synthesis of modified peptides, such as those containing post-translational modifications like phosphorylation or glycosylation. nih.govnih.gov
The use of the Fmoc group is a prime example of an orthogonal protecting group strategy. Orthogonality in this context means that different protecting groups can be removed selectively in any order without affecting other protecting groups in the molecule. This allows for the precise and controlled synthesis of complex molecules with multiple functional groups.
The table below compares the key features of Fmoc and Boc protecting groups in peptide synthesis:
| Feature | Fmoc Protecting Group | Boc Protecting Group |
| Cleavage Condition | Mild base (e.g., piperidine) | Strong acid (e.g., trifluoroacetic acid) nih.gov |
| Orthogonality | High, allows for selective deprotection. nih.gov | Less orthogonal, repeated acid treatment can affect side-chain protecting groups. nih.gov |
| Compatibility | Compatible with sensitive functional groups and post-translational modifications. nih.govnih.gov | Harsher conditions can degrade sensitive moieties. nih.gov |
| Monitoring | Deprotection can be monitored by UV absorbance of the dibenzofulvene byproduct. | Monitoring is less straightforward. |
Contextualization of (R)-4-(Fmoc-amino)-5-phenylpentanoic Acid as a Key Chiral Building Block
This compound, also known by its synonym Fmoc-γ-L-dihomophenylalanine, is a valuable chiral building block in the synthesis of peptidomimetics and other biologically active molecules. nih.gov Its utility stems from the unique combination of its structural features. The (R)-configuration at the chiral center is crucial, as it can enhance the bioactivity of the resulting molecules due to the stereospecific nature of biological interactions. nih.gov
The presence of the phenylpentanoic acid backbone provides a scaffold that can be used to create conformationally constrained peptides. By introducing this non-canonical amino acid into a peptide sequence, chemists can impose specific three-dimensional structures that can lead to improved binding to target receptors or enzymes. The Fmoc protecting group facilitates its incorporation into peptide chains using standard solid-phase synthesis techniques. nih.gov
This compound is a versatile tool for researchers aiming to develop complex peptide sequences and novel drug candidates. nih.gov Its application in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability—is a particularly active area of research.
The properties of this compound are summarized in the table below:
| Property | Description |
| Chemical Name | This compound |
| Synonym | (R)-4-(Fmoc-amino)-5-phenylvaleric acid; Fmoc-γ-L-dihomophenylalanine nih.gov |
| CAS Number | 269078-74-2 nih.gov |
| Molecular Formula | C26H25NO4 nih.gov |
| Molecular Weight | 415.48 g/mol nih.gov |
| Key Features | Chiral center with (R)-configuration, Fmoc-protected amine, phenylpentanoic acid backbone. |
| Primary Application | Chiral building block in peptide synthesis and drug development. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVSSUIIKDXQC-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373269 | |
| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-74-2 | |
| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis and Derivatization of R 4 Fmoc Amino 5 Phenylpentanoic Acid
Advanced Synthetic Methodologies for Enantiopure γ-Amino Acids and Derivatives
The synthesis of enantiopure γ-amino acids, such as the title compound, has been a significant area of research. researchgate.net These molecules are valuable building blocks due to their presence in numerous biologically active compounds. researchgate.net Various strategies have been developed to control the stereochemistry during their synthesis, ranging from asymmetric construction of the core scaffold to the use of chiral auxiliaries and enzymatic methods.
The asymmetric construction of the phenylpentanoic acid scaffold is a foundational step in the synthesis of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid. One common approach involves the use of chiral starting materials derived from the chiral pool. For instance, natural α-amino acids can serve as precursors to enantiopure γ-amino acids. nih.gov This method leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.
Another powerful strategy is the use of asymmetric catalysis to introduce the chiral center. This can involve transition-metal-catalyzed reactions or organocatalysis, where a small chiral organic molecule promotes the formation of one enantiomer over the other. The design of asymmetric protein assemblies on a symmetric scaffold has also been explored as a novel approach to control stereochemistry in complex molecular architectures. nih.govnih.gov
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral γ-amino acids.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering an alternative to metal-based catalysts. rsc.org Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. nih.gov These catalysts operate through various activation modes, enabling the asymmetric synthesis of complex molecules like γ-amino acids.
For example, the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds, catalyzed by a chiral organocatalyst, can provide enantiomerically enriched γ-amino esters, which are precursors to the desired γ-amino acids. The development of novel organocatalytic strategies continues to expand the toolbox for the synthesis of noncanonical α-amino acids and their higher homologues. rsc.org
Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.gov Enzymes, such as transaminases, can be used to introduce the amino group with high stereoselectivity. scinito.airesearchgate.netoup.com For instance, a prochiral ketone precursor can be stereoselectively aminated using an engineered transaminase to yield a chiral amine, which can then be further elaborated to the target γ-amino acid. researchgate.netoup.com
Other stereoselective approaches include the use of biocatalytic tandem reactions. For example, an aldol addition catalyzed by an aldolase can be followed by a transamination step to produce γ-hydroxy-α-amino acids with excellent stereocontrol. nih.gov The development of enzymatic routes for chiral amine synthesis is a rapidly advancing field, with protein engineering playing a key role in expanding the substrate scope and improving the efficiency of these biocatalysts. nih.gov
| Method | Key Features | Advantages |
| Asymmetric Catalysis | Utilizes chiral metal complexes or organocatalysts to induce stereoselectivity. | High catalytic efficiency, broad substrate scope. |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Predictable stereocontrol, well-established methodology. |
| Chemo-enzymatic Synthesis | Combines chemical steps with highly selective enzymatic transformations. nih.gov | High enantioselectivity, mild reaction conditions. rsc.org |
Fmoc-Protection Strategies and Compatibility in Multi-Step Organic Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine-protecting group in peptide synthesis and the synthesis of amino acid derivatives. acs.orgamericanpeptidesociety.org Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with a secondary amine like piperidine (B6355638). acs.orgtotal-synthesis.com This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a key advantage in multi-step synthesis. total-synthesis.com
The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com The choice of reagent and reaction conditions can be optimized to maximize yield and minimize side reactions. The Fmoc group is generally compatible with a wide range of reaction conditions used in organic synthesis, including many coupling reagents and oxidation/reduction reactions. acs.orgorganic-chemistry.org
However, the dibenzofulvene byproduct generated during Fmoc deprotection can sometimes lead to side reactions. acs.org Careful control of the deprotection conditions and the use of scavengers can mitigate these issues. Recent research has also explored alternative, non-basic methods for Fmoc deprotection, such as hydrogenolysis under mildly acidic conditions, further expanding the compatibility of this protecting group in the synthesis of sensitive molecules. researchgate.net
| Protecting Group | Cleavage Condition | Stability |
| Fmoc | Mild base (e.g., Piperidine) americanpeptidesociety.org | Acid-stable, sensitive to base total-synthesis.com |
| Boc | Acid (e.g., TFA) americanpeptidesociety.org | Base-stable, sensitive to acid total-synthesis.com |
| Cbz | Hydrogenolysis | Base-stable, moderately acid-stable |
Derivatization Strategies for Functional Group Diversification of this compound
Derivatization of this compound allows for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds for biological screening. These modifications can be targeted at either the carboxylic acid moiety or the phenyl side chain.
The carboxylic acid can be converted to esters, amides, or other functional groups using standard coupling reagents. This allows for the attachment of different molecular fragments, which can influence the compound's solubility, cell permeability, and biological activity.
Modification of the phenyl side chain offers a powerful strategy for fine-tuning the biological activity of this compound derivatives. mdpi.com Introducing substituents onto the aromatic ring can alter the compound's electronic properties, steric profile, and ability to engage in specific interactions with biological targets. nih.gov
For example, the introduction of hydroxyl, methoxy, or halogen groups can modulate the compound's lipophilicity and hydrogen bonding capacity. These changes can have a profound impact on the binding affinity and selectivity of the molecule for its target protein. The synthesis of analogs with modified side chains is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a compound's biological activity. nih.gov
Incorporation of Additional Pharmacophoric Elements
The strategic derivatization of this compound allows for the introduction of additional pharmacophoric elements, thereby expanding its potential applications in the development of bioactive peptides and peptidomimetics. These modifications are primarily aimed at enhancing biological activity, selectivity, and pharmacokinetic properties by introducing functional groups that can participate in specific interactions with biological targets. The core structure of this compound offers several sites for such modifications, including the carboxylic acid terminus, the amino group (after deprotection of the Fmoc group), and the phenyl ring.
Research in the field of medicinal chemistry has demonstrated the value of incorporating various pharmacophoric moieties into amino acid scaffolds to modulate their therapeutic effects. While specific derivatization examples for this compound are not extensively documented in publicly available literature, the chemical principles for such modifications are well-established based on the reactivity of analogous β-amino acids and phenylalanine derivatives.
Modification of the Carboxylic Acid:
The carboxylic acid group is a primary site for derivatization, typically through amide bond formation. This allows for the coupling of various amines, including those containing heterocyclic scaffolds known for their diverse biological activities. For instance, coupling with substituted anilines or heterocyclic amines can introduce moieties that act as hydrogen bond donors or acceptors, or engage in π-stacking interactions, which are crucial for target binding.
Modification of the Phenyl Ring:
The phenyl ring of the pentanoic acid backbone presents another opportunity for introducing pharmacophoric elements. Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or acyl groups. These groups can subsequently be converted into other functionalities. For example, a nitro group can be reduced to an amino group, which can then be further derivatized.
Derivatization Following Fmoc Deprotection:
Following the removal of the N-terminal Fmoc protecting group, the liberated primary amine becomes a key handle for a wide range of chemical transformations. Acylation with various carboxylic acids, including those containing pharmacophoric fragments, is a common strategy. Furthermore, reductive amination with aldehydes or ketones can be used to introduce diverse substituents.
Below is a table summarizing potential derivatization strategies for incorporating additional pharmacophoric elements into the this compound scaffold, based on established chemical methodologies for similar compounds.
| Modification Site | Reaction Type | Pharmacophoric Element Introduced | Potential Therapeutic Application |
| Carboxylic Acid | Amide Coupling | Heterocyclic Amines (e.g., pyridine, pyrimidine, thiazole) | Enzyme Inhibition, Receptor Antagonism |
| Carboxylic Acid | Esterification | Substituted Phenols | Prodrugs, Modulated Solubility |
| Phenyl Ring | Nitration/Reduction/Acylation | Substituted Anilines | Enhanced Binding Affinity |
| Phenyl Ring | Halogenation | Halogenated Phenyl Groups | Altered Metabolic Stability |
| Amino Group (post-Fmoc deprotection) | Acylation | Bioactive Carboxylic Acids (e.g., lipoic acid, biotin) | Targeted Delivery, Molecular Probes |
| Amino Group (post-Fmoc deprotection) | Reductive Amination | Substituted Benzyl Groups | Modulation of Lipophilicity |
These derivatization strategies underscore the versatility of this compound as a scaffold in medicinal chemistry. The ability to systematically introduce a variety of pharmacophoric elements allows for the fine-tuning of the molecule's properties to achieve desired biological outcomes. Further research focusing on the synthesis and biological evaluation of such derivatives will be crucial in unlocking the full therapeutic potential of this compound.
Applications of R 4 Fmoc Amino 5 Phenylpentanoic Acid in Advanced Peptide Chemistry
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
(R)-4-(Fmoc-amino)-5-phenylpentanoic acid is a versatile building block specifically designed for integration into Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of peptide chains, offering selective protection of the amino group that can be removed under mild basic conditions, typically with piperidine (B6355638). altabioscience.comnih.gov The compound's stability and compatibility with standard coupling reagents make it a preferred choice for creating complex peptide sequences with high purity and yield. chemimpex.com
Optimization of Coupling and Deprotection Conditions for Efficient Incorporation
The successful incorporation of this compound into a growing peptide chain requires careful optimization of SPPS protocols. As a bulky, non-proteinogenic γ-amino acid, its coupling kinetics can be slower compared to standard α-amino acids, potentially leading to incomplete reactions and the formation of deletion sequences. scripps.edusigmaaldrich.com
Coupling Conditions: To ensure efficient amide bond formation, highly effective coupling reagents are recommended. The choice of reagent can significantly impact the reaction rate and minimize side reactions like racemization. chempep.com Additives such as 1-Hydroxy-7-azabenzotriazole (HOAt) can be used to accelerate the acylation process. chempep.com For particularly challenging sequences prone to aggregation, more potent activators or alternative strategies may be necessary. sigmaaldrich.comnih.gov
Deprotection Conditions: The standard deprotection method involves treating the resin-bound peptide with a 20% solution of piperidine in a solvent like N,N-Dimethylformamide (DMF). altabioscience.com The completion of this step is critical, as incomplete Fmoc group removal will prevent the subsequent coupling reaction. The progress of the deprotection can be monitored by quantifying the release of the dibenzofulvene-piperidine adduct via UV spectrophotometry. iris-biotech.de
To overcome challenges associated with difficult sequences, several optimization strategies can be employed, as summarized in the table below.
| Parameter | Standard Condition | Optimized Strategy for Difficult Couplings | Rationale |
| Coupling Reagent | HBTU/HOBt, DIC/HOBt | HATU, HCTU, PyBOP®, PyBrOP® | More potent activators increase reaction rates for sterically hindered amino acids. sigmaaldrich.comrsc.org |
| Reaction Time | 1-2 hours | Extended coupling times or double coupling | Ensures the reaction goes to completion, maximizing yield. rsc.org |
| Temperature | Room Temperature | Microwave heating (e.g., at 70-80°C) | Increases reaction kinetics, especially for difficult couplings. rsc.org |
| Additives | HOBt | HOAt | Accelerates acylation and reduces the risk of epimerization. chempep.com |
| Monitoring | Kaiser Test (Ninhydrin) | Quantitative Fmoc release assay, TNBS test | Provides accurate assessment of reaction completion to avoid deletion sequences. sigmaaldrich.comiris-biotech.de |
| Deprotection | 20% Piperidine in DMF | Use of DBU in combination with piperidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal for slow reactions. |
Table 1: Optimized SPPS conditions for incorporating sterically demanding amino acids.
Synthesis of Complex Peptide Sequences with High Purity and Yield
The use of high-purity building blocks like this compound is fundamental to achieving high purity and yield in the final peptide product. chemimpex.comnih.gov The synthesis of complex or long peptides is often hampered by side reactions and the formation of deletion or truncated sequences, which complicate purification. researchgate.netnih.gov By ensuring the efficient incorporation of each amino acid through optimized protocols, the fidelity of the synthesis is maintained.
Design and Development of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov this compound is a valuable component in the design of peptidomimetics due to its non-natural γ-amino acid structure.
Mimicry of Biological Recognition Motifs and Receptor Interactions
A key application of this compound is in creating mimics of transition states or specific amino acid conformations crucial for biological recognition. The core structure, 4-amino-5-phenylpentanoic acid, is a derivative of statine, a class of compounds known to be potent mimics of the tetrahedral transition state of peptide bond hydrolysis by proteases. nih.gov
This principle has been successfully applied in the development of potent inhibitors for enzymes like HIV protease. nih.govnih.gov In these inhibitors, the core structure replaces a scissile dipeptide unit, positioning its hydroxyl group (in the 3-hydroxy analogue) to interact with the catalytic aspartate residues in the enzyme's active site, thereby blocking its function. The phenyl group mimics the side chain of phenylalanine, effectively interacting with the S1 subsite of the protease. nih.gov Furthermore, constraining the conformational flexibility of a peptide backbone with such residues can lock the molecule into its bioactive conformation, enhancing its affinity and selectivity for a specific receptor. upc.edu
Strategies for Modulating Proteolytic Resistance and Enhancing Pharmacokinetic Properties
A major drawback of natural peptide therapeutics is their rapid degradation by proteases in the body. nih.govnih.gov The incorporation of γ-amino acids like this compound is a highly effective strategy to overcome this limitation. The altered backbone structure is not recognized by proteases, rendering the resulting peptidomimetics exceptionally stable.
Research has demonstrated that γ-peptides are completely resistant to degradation by a wide array of common proteases for extended periods (over 48 hours), whereas standard α-peptides are cleaved within minutes. nih.gov This profound increase in stability significantly enhances the half-life of the molecule in vivo.
Moreover, modifications based on this scaffold have been shown to improve pharmacokinetic profiles. For instance, systematic modifications of an HIV protease inhibitor containing a 4-amino-3-hydroxy-5-phenylpentanoic acid core resulted in a derivative with not only high antiviral activity but also substantial oral bioavailability in animal models. nih.gov This demonstrates that incorporating such structures can address multiple challenges in drug design, from enzymatic stability to oral absorption.
| Property | Standard Peptides (α-amino acids) | Peptidomimetics with γ-Amino Acids | Reference |
| Proteolytic Stability | Low (half-life of minutes in serum) | High (stable for >48 hours against proteases) | nih.govnih.gov |
| Receptor Recognition | Recognized by natural receptors and proteases | Can be designed to selectively bind targets while avoiding proteases | upc.edunih.gov |
| Pharmacokinetics | Poor oral bioavailability, short half-life | Can be designed for enhanced oral absorption and longer half-life | nih.gov |
Table 2: Comparison of properties between standard peptides and peptidomimetics containing γ-amino acids.
Construction of Bioactive Peptides and Peptide Conjugates
The unique structural and stability features of this compound make it an ideal building block for constructing novel bioactive peptides and peptide conjugates. chemimpex.com Bioactive peptides are those that elicit a specific physiological effect, and their applications range from therapeutics to biomaterials. nih.govmdpi.com
This compound has been instrumental in the synthesis of highly potent HIV-1 protease inhibitors, where its core structure serves as the key pharmacophore responsible for enzyme inhibition. nih.govnih.gov These molecules represent a successful class of bioactive peptides designed using peptidomimetic principles.
Furthermore, the Fmoc-protected amino acid can be used to create peptide conjugates. In this application, a peptide sequence containing this residue is attached to another molecule, such as a small-molecule drug, a fluorescent dye, or a larger biomolecule. chemimpex.com For example, a peptidomimetic designed to target a specific cell surface receptor, like integrin αVβ3, can be conjugated to a potent cytotoxic agent like monomethyl auristatin E (MMAE). d-nb.info This creates a targeted drug delivery system that selectively directs the therapeutic payload to cancer cells, potentially reducing off-target toxicity. The stability conferred by the γ-amino acid backbone is particularly advantageous in such conjugates, ensuring the targeting moiety remains intact until it reaches its destination.
Rational Design of Therapeutics Targeting Specific Biological Pathways
The structural properties of this compound make it a valuable component in the design of peptide-based pharmaceuticals aimed at specific biological pathways. chemimpex.com As an unnatural amino acid, its incorporation into peptide chains can confer unique conformational properties and increased resistance to enzymatic degradation, which are desirable traits for therapeutic peptides.
The design of protease inhibitors is a prominent area where such non-natural amino acids are employed. Proteases are enzymes involved in a multitude of physiological and pathological processes, making them important drug targets. Peptides that mimic the natural substrates of proteases can act as inhibitors, blocking the enzyme's activity. The inclusion of amino acids like this compound can enhance the binding affinity and specificity of these peptide inhibitors to the active site of a target protease. For instance, the design of inhibitors for enzymes like HIV-1 protease often involves incorporating unique amino acid structures to optimize interactions with the enzyme's binding pockets. nih.gov The phenyl group of the dihomophenylalanine residue can engage in hydrophobic interactions within the enzyme's active site, while the extended backbone can provide a better fit, leading to potent and selective inhibition.
Research in this area focuses on creating peptides that can precisely target enzymes involved in diseases such as cancer, viral infections, and inflammatory disorders. The use of this compound allows for the synthesis of peptide analogs with modified backbones, which can lead to the development of novel therapeutics with improved pharmacological profiles.
| Structural Feature | Relevance in Therapeutic Design | Targeted Biological Pathway (Example) |
|---|---|---|
| Unnatural Amino Acid Backbone | Enhances proteolytic stability, leading to longer in vivo half-life. | Enzymatic degradation pathways |
| Dihomophenylalanine side chain | Provides specific hydrophobic interactions with enzyme active sites. | Protease-mediated signaling pathways (e.g., HIV protease, Matrix Metalloproteinases) |
| (R) Stereochemistry | Influences the three-dimensional conformation of the peptide, crucial for specific receptor or enzyme binding. | Receptor-ligand binding and enzyme-substrate recognition |
| Fmoc Protecting Group | Enables efficient and high-purity synthesis of the designed peptide therapeutic via SPPS. | Not directly involved in the biological pathway, but crucial for the synthesis of the therapeutic agent. |
Applications in Bioconjugation for Targeted Delivery Systems
Bioconjugation is a chemical strategy used to link molecules, such as therapeutic agents, to targeting moieties, like peptides or antibodies, to create a targeted delivery system. nih.gov this compound plays a crucial role in this field by serving as a building block for the peptides that act as the targeting component. The Fmoc group is essential for the stepwise synthesis of these peptides on a solid support. chemimpex.com
These peptide-drug conjugates (PDCs) or antibody-drug conjugates (ADCs) are designed to selectively deliver a cytotoxic drug to cancer cells, thereby minimizing damage to healthy tissues. nih.govadooq.com The peptide portion of the conjugate, synthesized using amino acids like this compound, is designed to recognize and bind to specific receptors that are overexpressed on the surface of tumor cells. nih.govmdpi.com
The process involves several key steps:
Peptide Synthesis : A targeting peptide is synthesized using solid-phase peptide synthesis, incorporating this compound to achieve the desired sequence and structure.
Linker Attachment : A chemical linker is attached to the peptide. This linker will eventually connect the peptide to the drug.
Drug Conjugation : The cytotoxic drug is covalently bonded to the peptide-linker construct.
The final bioconjugate is a sophisticated system where the peptide guides the drug to the target cells. Once the conjugate binds to the cell surface receptor, it is internalized by the cell. Inside the cell, the linker is designed to be cleaved, releasing the potent cytotoxic drug and inducing cell death. The versatility of Fmoc chemistry allows for the precise construction of these complex bioconjugates, making this compound a valuable tool in the development of next-generation targeted cancer therapies.
| Component | Function in Targeted Delivery System | Role of this compound |
|---|---|---|
| Targeting Peptide | Recognizes and binds to specific receptors on target cells (e.g., cancer cells). | Serves as a key building block for the synthesis of the targeting peptide. |
| Chemical Linker | Connects the targeting peptide to the therapeutic payload (drug). Can be designed to be stable in circulation and cleavable at the target site. | Not directly part of the linker, but the peptide it helps form is the attachment point for the linker. |
| Therapeutic Payload (e.g., Cytotoxic Drug) | Exerts the therapeutic effect (e.g., kills cancer cells) upon release at the target site. | Not applicable. |
| Bioconjugate (Complete System) | Delivers the therapeutic payload specifically to target cells, enhancing efficacy and reducing systemic toxicity. | Integral to the synthesis of the targeting component of the overall bioconjugate. |
Mechanistic Insights and Biophysical Characterization of Peptides Containing R 4 Fmoc Amino 5 Phenylpentanoic Acid
Structure-Activity Relationship (SAR) Studies of Phenyl-Containing Peptides
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. nih.gov For peptides containing phenyl groups, SAR studies investigate how modifications to the aromatic ring and the surrounding structure impact their function, such as receptor binding and potency. nih.govmdpi.com
Chiral recognition is a critical process in biology where a chiral receptor or enzyme can distinguish between the enantiomers of a chiral molecule. nih.gov This selectivity is essential for the specific interactions that govern biological processes. nih.govmdpi.com The binding affinity and selectivity of a receptor for its ligand are highly dependent on the precise three-dimensional arrangement of interacting groups. mdpi.com
In the context of peptides containing (R)-4-(Fmoc-amino)-5-phenylpentanoic acid, the "(R)" configuration at the fourth carbon is a key determinant of how the peptide interacts with its biological target. The spatial orientation of the phenyl group and the peptide backbone influences the formation of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—within the receptor's binding pocket. mdpi.com Studies on related phenyl-containing compounds have shown that even subtle changes in stereochemistry can significantly alter binding affinity. For instance, research on synthetic receptors has demonstrated that the geometry of the receptor framework must be precisely organized to achieve effective chiral recognition of guest molecules like amino acid derivatives. nih.gov
The binding affinity of peptides can be quantified using techniques like Surface Plasmon Resonance (SPR), which measures the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. For example, SAR studies on IgG-binding peptides have shown how substituting specific amino acids can dramatically improve binding affinity, with Kd values dropping into the low nanomolar range. rsc.org
Table 1: Factors Influencing Chiral Recognition and Binding Affinity
| Factor | Description | Impact on Interaction |
|---|---|---|
| Stereochemistry | The (R) or (S) configuration of the chiral center. | Determines the spatial orientation of side chains, affecting the "fit" within a chiral receptor binding site. |
| Receptor Geometry | The 3D structure of the binding pocket. | A precise complementary shape is required for high-affinity binding and effective chiral discrimination. nih.gov |
| Non-covalent Forces | Hydrogen bonds, hydrophobic interactions, π-π stacking. | These forces stabilize the peptide-receptor complex; their strength is dictated by the peptide's conformation. mdpi.com |
| Solvent Environment | The polarity and coordinating strength of the solvent. | Can significantly influence the binding affinity and selectivity of a receptor for its ligand. nih.govmdpi.com |
The side chains of amino acids play a crucial role in dictating a peptide's structure and function. nih.gov The length of the side chain and the presence of aromatic groups, such as the phenyl group in this compound, are particularly influential.
The aromatic phenyl group contributes to biological function through several mechanisms:
Hydrophobic Interactions: The nonpolar nature of the phenyl ring can drive interactions with hydrophobic pockets in receptor proteins, which is a key factor in molecular recognition. mdpi.com
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in the receptor or in adjacent peptide molecules, contributing to binding affinity and self-assembly. nih.govbeilstein-journals.org
Steric Effects: The bulkiness of the phenyl group can impose conformational constraints on the peptide backbone, restricting its flexibility. nih.gov This can be advantageous, as it may lock the peptide into a bioactive conformation, but it can also be detrimental. For example, in studies of renin inhibitors, peptides containing the structurally similar (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) were found to be less potent than their counterparts containing statine. nih.gov Molecular modeling suggested this was due to a steric clash between the phenyl ring of AHPPA and the S1 subsite of the enzyme's active site, which forced a shift in the peptide backbone. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to understand the three-dimensional shapes a peptide can adopt, as these shapes are intrinsically linked to biological function. nih.gov Because peptides are often flexible, computational methods like molecular dynamics (MD) simulations are invaluable tools for exploring their conformational landscapes. mdpi.commit.edu MD simulations model the movements of atoms and molecules over time, providing insights into structural dynamics and interactions. nih.govnih.gov
The biological function of a peptide is determined by its unique three-dimensional structure, which is hierarchical. The primary structure (amino acid sequence) folds into local secondary structures (e.g., α-helices, β-sheets), which in turn pack into a global tertiary structure. mdpi.com
Computational tools are frequently used to predict these structures from the amino acid sequence.
Secondary Structure Prediction: Algorithms like PSI-PRED utilize sequence profiles to predict whether a given residue will be part of a helix, sheet, or random coil. mdpi.comresearchgate.net
Tertiary Structure Prediction: Ab initio modeling methods, such as those using hybrid simulated annealing algorithms or frameworks like PEP-FOLD3, build three-dimensional models from the primary sequence. mdpi.com These methods often start by predicting secondary structure elements and then assembling them into a final tertiary conformation.
For peptides containing non-standard amino acids like this compound, the unique steric and electronic properties of the residue must be accurately parameterized in the force fields used for simulation. mit.edu The bulky Fmoc and phenyl groups are expected to significantly influence the local conformation, potentially favoring specific turn structures or extended conformations. Conformational analysis can be aided by experimental data from techniques like solid-state NMR, which can provide distance and angle restraints to refine the predicted structures. mdpi.com
The fluorenylmethoxycarbonyl (Fmoc) group attached to this compound is a key driver of intermolecular interactions and self-assembly. nih.govnih.gov The large, planar, and aromatic nature of the fluorenyl moiety promotes strong π-π stacking interactions between molecules. beilstein-journals.org This, combined with hydrophobic interactions and hydrogen bonding between peptide backbones, can lead to the spontaneous organization of individual peptide molecules into ordered nanostructures, such as nanofibers, ribbons, and hydrogels. nih.govresearchgate.net
MD simulations are a powerful tool for investigating these processes at the atomic level. nih.govresearcher.life Simulations can reveal:
Aggregation Pathways: How individual molecules come together to form larger assemblies.
Role of Specific Interactions: The relative importance of π-π stacking, hydrogen bonding, and hydrophobic forces in stabilizing the final structure. researcher.life
Final Morphologies: The likely shape and structure of the self-assembled nanomaterials.
For example, MD simulations of Fmoc-tryptophan have highlighted the crucial role of both π-π stacking and hydrogen bonding in directing self-assembly and influencing the resulting morphology. researcher.life Similarly, simulations can be used to model the interaction of these peptides with protein surfaces or lipid membranes, providing insight into their mechanisms of action. nih.govnih.gov
Table 2: Key Intermolecular Forces in the Self-Assembly of Fmoc-Peptides
| Interaction Type | Description | Contributing Groups |
|---|---|---|
| π-π Stacking | Non-covalent interaction between aromatic rings. | Fmoc groups, Phenyl side chains. nih.gov |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O or N). | Amide groups in the peptide backbone. rsc.org |
| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution. | Fmoc groups, Phenyl side chains. beilstein-journals.org |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms in the peptide construct. rsc.org |
Spectroscopic and Diffraction Techniques for Structural Elucidation of Peptide Constructs
A combination of experimental techniques is necessary to validate and complement the computational models of peptide structure. nih.gov Spectroscopic and diffraction methods provide detailed information on the conformation, assembly, and atomic arrangement of peptide constructs.
Spectroscopy:
Nuclear Magnetic Resonance (NMR): A powerful technique for determining the three-dimensional structure of peptides in solution. It provides information on atomic connectivity and distances, which can be used to elucidate the peptide's conformation and its interactions with other molecules. chapman.edu
Circular Dichroism (CD): Far-UV CD spectroscopy is widely used to analyze the secondary structure of peptides. The characteristic spectra for α-helices, β-sheets, and random coils allow for the estimation of the relative content of each structural type. nih.gov
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the peptide backbone conformation, particularly the amide I and II bands, which can help identify secondary structures like β-turns. nih.govmpg.de
Fluorescence Spectroscopy: The intrinsic fluorescence of aromatic residues or the use of fluorescent probes can provide information on the local environment, folding, and self-assembly processes. nih.gov
Diffraction Techniques:
X-ray Crystallography: This technique provides atomic-resolution three-dimensional structures of molecules that can be crystallized. nih.gov While crystallizing peptides can be challenging, the resulting data offers the most detailed structural view. nih.gov
These experimental methods, when integrated with computational modeling, provide a comprehensive understanding of the structure-function relationships of peptides containing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures of peptides in solution, providing insights into the dynamic conformations that are often relevant to biological function. For peptides containing γ-amino acid residues like this compound, NMR studies are critical for defining the unique folding patterns that these extended backbones can adopt. iisc.ac.inwisc.edu
Detailed conformational analysis relies on several NMR parameters. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign proton resonances and identify spatial proximities between atoms.
Nuclear Overhauser Effect (NOE): NOESY experiments are particularly powerful, as they detect protons that are close in space (typically <5 Å), regardless of whether they are close in the primary sequence. The presence of NOEs between non-adjacent residues provides direct evidence for specific folded structures, such as helices or turns. researchgate.net
Chemical Shifts: The chemical shifts of amide protons (NH) are highly sensitive to their local environment. Protons involved in intramolecular hydrogen bonds are shielded from the solvent, resulting in downfield chemical shifts and lower temperature coefficients (dδ/dT), indicating a stable, folded conformation. wisc.edu
Coupling Constants: Three-bond J-coupling constants (³J) provide information about dihedral angles along the peptide backbone, helping to define the local geometry of the γ-amino acid residue. frontiersin.org
Solvent titration studies, for instance, using DMSO-d6 in a CDCl3 solution, can further confirm hydrogen bonding patterns. Amide protons engaged in stable intramolecular hydrogen bonds show minimal change in their chemical shift upon addition of the hydrogen-bond-accepting solvent, whereas solvent-exposed protons experience significant shifts. iisc.ac.inresearchgate.net
Table 1: Representative ¹H NMR Data for a Hypothetical Peptide Containing this compound
| Residue | NH Chemical Shift (ppm) | Temperature Coefficient (dδ/dT, ppb/K) | Key NOE Contacts | Inferred Status |
| Ala-2 | 8.15 | -5.8 | NH(i) to CαH(i-1) | Solvent Exposed |
| Val-3 | 8.90 | -1.5 | NH(i) to NH(i-1) | H-Bonded |
| γ-Phe-4 | 8.75 | -1.9 | NH(i) to CγH(i) | H-Bonded |
| Leu-5 | 7.95 | -6.2 | NH(i) to CαH(i-1) | Solvent Exposed |
This interactive table presents hypothetical data illustrating how NMR parameters are interpreted to assess the conformational state of each residue within a peptide.
By combining these NMR-derived constraints, researchers can generate an ensemble of solution-state structures that are consistent with the experimental data, revealing the preferred helical or turn conformations induced by the this compound residue. wisc.edu
X-ray Crystallography of Peptide Analogues and Self-Assembled Structures
While NMR provides information about solution-state dynamics, X-ray crystallography offers an atomic-resolution view of peptide structures in the solid state. nih.gov This technique is crucial for unambiguously determining the precise backbone torsion angles, hydrogen-bonding networks, and side-chain packing that characterize the conformations of peptides incorporating this compound. iisc.ac.in It is also a powerful method for visualizing the higher-order self-assembly of these peptide analogues into supramolecular structures like nanofibers or sheets. researchgate.netresearchgate.net
The process involves crystallizing the peptide, which can be a significant challenge, followed by exposing the crystal to an X-ray beam. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which a detailed structural model of the peptide is built and refined. nih.gov
For peptides containing non-standard amino acids, crystallography can reveal:
Novel Helical Structures: The insertion of a γ-amino acid can lead to unique helical motifs, such as C12 or C14 helices, which are defined by 12- or 14-membered hydrogen-bonded rings, respectively. iisc.ac.in Crystal structures provide definitive proof of these conformations.
Intermolecular Interactions: The analysis of crystal packing reveals the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, aromatic interactions) that govern how peptide molecules assemble with one another. iisc.ac.inresearchgate.net
Conformational Rigidity: The introduction of conformationally constrained residues can direct the folding of the entire peptide chain, a feature that can be precisely mapped through crystallographic analysis. iisc.ac.in
Table 2: Example Crystallographic Data for a Peptide Analogue
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=5.2, b=10.9, c=37.3 |
| Resolution (Å) | 1.70 |
| R-work / R-free | 0.20 / 0.22 |
| Predominant Secondary Structure | 12/14-Helix |
This interactive table shows typical parameters reported in a crystallographic study of a peptide, providing a snapshot of the solid-state structure.
Structural data from crystallography are invaluable for validating computational models and for understanding how the specific stereochemistry and side chain of this compound influences both the local peptide conformation and its capacity for self-organization. nih.gov
Circular Dichroism (CD) Spectroscopy for Helicity and Folding Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. nih.gov The resulting CD spectrum provides a qualitative and quantitative assessment of the different types of secondary structures present, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.com
Different secondary structures give rise to characteristic CD spectra: americanpeptidesociety.org
α-Helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. The band at 222 nm is particularly useful for quantifying helicity. nih.gov
β-Sheet: A negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org
Random Coil: A strong negative band near 200 nm and very low ellipticity above 210 nm. americanpeptidesociety.org
Furthermore, CD is widely used to study peptide stability. nih.gov By monitoring the CD signal at a characteristic wavelength (e.g., 222 nm for a helix) as a function of temperature or chemical denaturant concentration, one can determine the melting temperature (Tm) or thermodynamic stability of the folded structure. This allows for a quantitative comparison of the conformational stability of different peptide analogues. nih.gov
Table 3: Mean Residue Ellipticity [θ] for Peptides with and without a γ-Amino Acid
| Peptide | [θ] at 222 nm (deg cm² dmol⁻¹) | [θ] at 208 nm (deg cm² dmol⁻¹) | Inferred Secondary Structure |
| Parent α-Peptide | -28,500 | -31,000 | High α-Helical Content |
| Peptide + γ-Phe | -15,200 | -17,500 | Moderate Helical Content |
| Scrambled Sequence | -4,100 | -9,800 | Predominantly Random Coil |
This interactive table illustrates how CD data can be used to compare the helicity of different peptides. The mean residue ellipticity at 222 nm is a common metric for helical content.
The ability of CD spectroscopy to rapidly provide information on folding and stability makes it an essential tool in the initial characterization of novel peptides containing this compound, guiding further high-resolution structural studies. nih.gov
Emerging Research Frontiers and Translational Opportunities
Engineering of Advanced Biomaterials
The design and fabrication of advanced biomaterials that mimic the structure and function of the native extracellular matrix are of significant interest for applications in tissue engineering, regenerative medicine, and drug delivery. Fmoc-protected amino acids, including (R)-4-(Fmoc-amino)-5-phenylpentanoic acid, are pivotal in this field due to their inherent ability to self-assemble into ordered nanostructures.
The self-assembly of peptides and amino acid derivatives is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The Fmoc group, with its large aromatic surface area, strongly promotes π-π stacking, which is a key driver for the self-assembly process. This leads to the formation of various nanostructures, including nanofibers, nanotubes, and nanovesicles.
This compound can serve as a fundamental component in the design of these self-assembling systems. The phenyl group within the pentanoic acid chain further contributes to the aromatic interactions, potentially leading to more stable and well-defined nanostructures. Researchers are exploring how the specific stereochemistry and molecular structure of different Fmoc-amino acids influence the morphology and properties of the resulting nanomaterials. While extensive research has been conducted on simpler Fmoc-amino acids like Fmoc-phenylalanine, the principles of self-assembly are broadly applicable to more complex derivatives like this compound.
Table 1: Interactions Driving Self-Assembly of Fmoc-Amino Acids
| Interaction Type | Contributing Molecular Moiety | Resulting Structure Formation |
|---|---|---|
| π-π Stacking | Fmoc group, Phenyl group | Fibrillar and tubular nanostructures |
| Hydrogen Bonding | Carboxylic acid, Amine group | β-sheet like arrangements |
| Hydrophobic Interactions | Phenylpentanoic acid backbone | Core of the self-assembled structure |
Hydrogels and organogels are three-dimensional polymer networks capable of entrapping large amounts of water or organic solvents, respectively. Fmoc-amino acids are a well-studied class of low-molecular-weight gelators. The self-assembly of these molecules into fibrillar networks is responsible for the gelation of the solvent.
The gelation properties of Fmoc-amino acids are highly dependent on the specific amino acid side chain and external stimuli such as pH and temperature. The incorporation of this compound into peptide sequences could be used to tune the mechanical properties and biocompatibility of hydrogels for applications such as 3D cell culture and controlled drug release. The phenylpentanoic acid structure offers a distinct hydrophobicity that can influence the gelation kinetics and the final properties of the gel. Organogels formed from Fmoc-amino acid derivatives in organic solvents are also being investigated for various applications, including as matrices for drug delivery.
Applications in Chemical Biology and Protein Engineering
The precise control over peptide and protein structure afforded by synthetic amino acids is a powerful tool in chemical biology and protein engineering. This compound can be incorporated into peptide chains to introduce unique structural and functional properties.
Synthetic amino acids are invaluable for studying the mechanisms of enzyme action and for mapping the specificity of their active sites. By replacing natural amino acids with non-natural counterparts like this compound in a peptide substrate, researchers can investigate how changes in side-chain length, stereochemistry, and aromaticity affect enzyme recognition and catalysis.
The γ-amino acid structure of this compound is of particular interest. Peptides containing γ-amino acids can adopt stable helical or sheet-like structures, and their resistance to proteolytic degradation makes them attractive as enzyme inhibitors. The phenyl group can also serve as a probe for hydrophobic pockets within an enzyme's active site.
Table 2: Potential Enzyme Systems for Probing with this compound
| Enzyme Class | Research Question | Rationale |
|---|---|---|
| Proteases | Substrate specificity, inhibitor design | The non-natural amino acid backbone can confer resistance to cleavage and probe active site topology. |
| Peptidases | Mapping binding pocket interactions | The phenyl group can interact with hydrophobic sub-sites. |
| Transaminases | Exploring expanded substrate scope | The unique structure can test the limits of enzyme promiscuity. |
The incorporation of non-natural amino acids into proteins allows for the introduction of novel functionalities. While the direct ribosomal incorporation of an amino acid as complex as this compound is challenging, it can be readily incorporated into peptides via solid-phase peptide synthesis. These modified peptides can then be ligated to larger protein domains to create semi-synthetic proteins with tailored properties.
For instance, a peptide segment containing this compound could be used to enhance the thermal stability of a protein, alter its aggregation propensity, or introduce a unique spectroscopic probe. The Fmoc group itself can be utilized for its fluorescent properties or as a handle for bioconjugation.
Interdisciplinary Research in Drug Discovery and Development
The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets with high affinity and specificity. This compound serves as a versatile building block in the design of peptidomimetics and other bioactive compounds.
Peptides are attractive therapeutic candidates due to their high biological activity and specificity. However, their application is often limited by poor metabolic stability and cell permeability. The incorporation of non-natural amino acids like this compound can address these limitations. The γ-amino acid backbone is resistant to degradation by many proteases, which can significantly increase the in vivo half-life of a peptide-based drug.
Furthermore, the lipophilic nature of the Fmoc group and the phenylpentanoic acid side chain can be leveraged to improve the membrane permeability of peptide drugs, enhancing their oral bioavailability. This compound is a valuable starting material for the synthesis of small molecule drugs that mimic the structure of peptide ligands for various receptors and enzymes.
From Ligand Mimetics to Novel Therapeutic Agents
This compound serves as a crucial starting material for the creation of peptidomimetics, compounds that mimic the structure and function of natural peptides. These mimetics are designed to interact with biological targets, such as receptors and enzymes, with high specificity and affinity. The incorporation of this non-natural amino acid can lead to peptides with enhanced stability against enzymatic degradation, a common challenge in the development of peptide-based drugs. nih.gov
The phenylalanine moiety within the compound's structure is a common feature in many biologically active molecules, often playing a key role in binding to protein targets. Derivatives of β-phenylalanine, which is structurally related to the subject compound, have shown promise as scaffolds in medicinal chemistry for developing drug candidates. nih.gov Research into analogous compounds, such as those containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, has led to the discovery of inhibitors of matrix metalloproteinase 12 (MMP12), a target relevant in various diseases. nih.gov While direct therapeutic applications of this compound are not extensively documented, its role as a precursor for bioactive compounds is significant. drugbank.com
The development of novel therapeutic agents often involves the synthesis of compound libraries for screening. The use of building blocks like this compound allows for the systematic modification of peptide and small molecule structures to optimize their therapeutic properties. For instance, derivatives of phenylalanine have been investigated for their potential in treating neurological disorders and cancer. wikipedia.orgnih.gov
Addressing Challenges in Oral Bioavailability and Tissue Distribution
A significant hurdle in drug development is achieving adequate oral bioavailability and targeted tissue distribution. The physicochemical properties of a drug molecule, such as its size, charge, and lipophilicity, play a crucial role in its ability to be absorbed from the gastrointestinal tract and reach its site of action. The modification of amino acids and peptides is a common strategy to improve these pharmacokinetic properties. nih.gov
Strategies to improve the bioavailability of peptide-based therapeutics include the incorporation of unnatural amino acids to increase stability and the attachment of moieties that facilitate transport across biological membranes. nih.gov The field of drug delivery is also exploring the use of nanocarriers, such as hydrogels formed from Fmoc-protected dipeptides, to encapsulate and control the release of therapeutic agents. wikipedia.org This approach could potentially be applied to drugs derived from this compound to improve their delivery and distribution in the body.
Furthermore, understanding the tissue distribution of therapeutic fusion proteins and other large molecules is critical for assessing their efficacy and potential side effects. While the subject compound is a small molecule, its incorporation into larger therapeutic entities would necessitate a thorough evaluation of their distribution profiles.
Below is a table summarizing the key properties of the subject compound:
| Property | Value |
| IUPAC Name | (4R)-4-[(fluoren-9-ylmethoxy)carbonylamino]-5-phenylpentanoic acid |
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.48 g/mol |
| Synonyms | Fmoc-γ-L-dihomophenylalanine, (R)-4-(Fmoc-amino)-5-phenylvaleric acid |
| Primary Application | Building block in peptide synthesis |
Analytical Methodologies for Academic Research on R 4 Fmoc Amino 5 Phenylpentanoic Acid and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
Chiral Stationary Phases and Mobile Phase Optimization for Stereoisomer Separation
The separation of enantiomers (stereoisomers that are non-superimposable mirror images) requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most successful and widely applied for the enantioseparation of Fmoc-amino acids. phenomenex.commdpi.comsigmaaldrich.com
Polysaccharide-Based CSPs: These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have demonstrated broad chiral recognition capabilities. windows.netmdpi.com The chiral recognition mechanism involves interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. mdpi.com Optimization of the mobile phase is critical for achieving baseline separation. In reversed-phase (RP) mode, common mobile phases consist of an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) mixed with an aqueous solution containing an acidic additive, such as trifluoroacetic acid (TFA) or formic acid (FA). phenomenex.comwindows.net The choice of organic modifier and acidic additive can significantly influence retention times and resolution. phenomenex.comwindows.net For instance, ACN generally has a stronger elution power than MeOH for these compounds. windows.net
Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like teicoplanin and ristocetin (B1679390) A are also highly effective for resolving N-blocked amino acids. sigmaaldrich.comsigmaaldrich.commst.edu These CSPs offer unique multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.com The complex structure of the macrocycle provides multiple interaction sites, including carboxyl and amino groups, which are key to the chiral recognition of amino acid derivatives. sigmaaldrich.com
| CSP Type | Specific Phase Example | Typical Mobile Phase Composition (Reversed-Phase) | Key Interactions for Chiral Recognition |
|---|---|---|---|
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Water with 0.1% TFA | π-π interactions, hydrogen bonding, dipole-dipole interactions. mdpi.com |
| Polysaccharide (Cellulose) | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Methanol/Water with 0.1% TFA | Offers alternative selectivity to other cellulose derivatives. windows.net |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Water with 0.1% FA | Inclusion complexes, hydrogen bonding. |
| Macrocyclic Glycopeptide | Teicoplanin | Methanol/TEAA buffer (pH 4.1) | Ionic interactions, hydrogen bonding, inclusion in macrocyclic cavity. sigmaaldrich.commst.edu |
| Macrocyclic Glycopeptide | Ristocetin A | Acetonitrile/Ammonium trifluoroacetate (B77799) buffer | Effective for racemates with acidic chiral centers like N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com |
Method Validation for Quantitative Analysis
For quantitative analysis, such as determining the precise purity of a sample of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid, the HPLC method must be validated. Method validation is a documented process that establishes the performance characteristics of a method and demonstrates its suitability for a particular analytical purpose. iupac.org Key validation parameters are defined by international guidelines and ensure the reliability and accuracy of the analytical results. nih.govresearchgate.net
A typical validation process for an HPLC method would assess the following parameters: iupac.orgwu.ac.th
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) greater than 0.99 is often required. wu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. wu.ac.th
| Validation Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Specificity | Demonstrates that the peak for the analyte is free from interference from other components. | Peak purity analysis (e.g., using a PDA detector); resolution > 1.5 from nearest peak. |
| Linearity | The relationship between concentration and analytical signal over a specified range. | Correlation coefficient (R²) ≥ 0.99. wu.ac.th |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike/recovery experiments. | Recovery typically within 85-115%. wu.ac.th |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The ability to withstand small, deliberate changes in method parameters. | RSD of results under varied conditions should remain within acceptable limits. |
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound and its derivatives, MS is essential for confirming the molecular weight of the compound and for verifying its successful incorporation into a peptide sequence. nih.gov
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
ESI and MALDI are "soft" ionization techniques that allow for the analysis of large, non-volatile, and thermally labile molecules like peptides with minimal fragmentation. nih.govnih.gov
Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and analyzed by the mass spectrometer. ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) and tends to produce multiply charged ions, which is useful for analyzing large peptides and proteins. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) that strongly absorbs laser light at a specific wavelength. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. MALDI typically produces singly charged ions and is known for its high sensitivity and tolerance to salts and buffers. nih.govnih.gov
Studies comparing the two techniques for peptide analysis have shown them to be complementary; some peptides are detected more efficiently by ESI, while others are better detected by MALDI. nih.gov The choice of technique can depend on the specific properties of the analyte and the complexity of the sample mixture.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
|---|---|---|
| Sample State | Solution | Solid (co-crystallized with matrix) |
| Typical Ions Formed | Multiply charged ions [M+nH]n+ | Singly charged ions [M+H]+ |
| Coupling | Easily coupled with HPLC (LC-MS) | Typically an offline technique, though coupling is possible |
| Sample Throughput | Lower (depends on LC run time) | Higher (rapid analysis of many samples on a target plate) |
| Salt Tolerance | Lower (ion suppression can be an issue) | Higher |
| Application | Analysis of complex mixtures, protein conformation studies. | High-throughput screening, tissue imaging (MSI), analysis of large proteins. nih.gov |
Fragmentation Analysis for Sequence Verification in Peptides
When this compound is incorporated into a peptide, tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. nih.gov In this technique, a specific peptide ion (the precursor ion) is selected in the first stage of mass spectrometry, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. fu-berlin.de
The fragmentation typically occurs at the peptide bonds along the backbone, creating a series of characteristic ions. researchgate.net The "mobile proton" model describes how a proton, under CID conditions, can migrate to a peptide bond, initiating a cleavage that results in an N-terminal fragment (b-ion) and a C-terminal fragment (y-ion). nih.gov By analyzing the mass differences between consecutive ions in the b-series or y-series, the sequence of amino acids can be deduced. fu-berlin.de The presence of the this compound residue would be confirmed by a specific mass shift in the fragment ion ladder corresponding to its residue mass.
| Ion Type | Structure/Origin | Information Provided |
|---|---|---|
| Precursor Ion [M+H]+ | The intact peptide ion selected for fragmentation. | Provides the molecular weight of the entire peptide. |
| b-ions | N-terminal fragments resulting from cleavage of the peptide bond. Charge is retained on the N-terminus. | Provides sequence information starting from the N-terminus. |
| y-ions | C-terminal fragments resulting from cleavage of the peptide bond. Charge is retained on the C-terminus. | Provides sequence information starting from the C-terminus. |
| a-ions | N-terminal fragments formed by cleavage and subsequent loss of a carbonyl group (CO) from a b-ion. | Complements b-ion data for sequence confirmation. |
| Immonium Ions | Small ions characteristic of a specific amino acid residue. | Can indicate the presence of certain amino acids in the peptide, but not their position. fu-berlin.de |
Advanced Spectroscopic Techniques for Characterization of Complex Constructs
For complex derivatives or natural products incorporating this compound or similar structures, one-dimensional (¹H, ¹³C) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for complete structural elucidation. nih.gov While HPLC and MS can confirm purity and sequence, NMR provides detailed information about the covalent structure and stereochemistry of the molecule.
In a study of stictamides, natural products containing a similar 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, 2D NMR methods were essential for assigning the complete structure. nih.gov Techniques such as:
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of ¹H signals to their corresponding ¹³C atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, providing information about the 3D conformation and relative stereochemistry of the molecule.
These advanced techniques, often used in combination, allow researchers to unambiguously determine the constitution and configuration of complex molecules containing non-standard amino acid residues.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides specific information about the functional groups present, as each group has a characteristic absorption frequency. For this compound, FTIR is instrumental in confirming the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the secondary amide linkage, the carboxylic acid, and the phenyl ring.
The analysis of the FTIR spectrum involves identifying characteristic peaks corresponding to specific bond vibrations. The Fmoc group, for instance, introduces distinct aromatic and carbonyl stretching frequencies. researchgate.net The peptide-like secondary amide bond formed between the Fmoc group and the amino acid core gives rise to characteristic Amide I (primarily C=O stretch) and Amide II (a mix of N-H in-plane bending and C-N stretching) bands. researchgate.netlew.ro The phenylalanine-derived portion of the molecule contributes vibrations from its monosubstituted benzene (B151609) ring. optica.orgresearchgate.net Finally, the pentanoic acid backbone is identified by the stretching vibrations of the carboxylic acid's C=O and O-H groups, alongside various C-H stretching and bending modes from the aliphatic chain.
Key spectral regions for the analysis of this compound include:
3400-2500 cm⁻¹: This region is dominated by O-H stretching from the carboxylic acid (a very broad band) and N-H stretching from the amide group (typically around 3300 cm⁻¹). Aromatic and aliphatic C-H stretching vibrations also appear between 3100 and 2850 cm⁻¹.
1800-1600 cm⁻¹: This is a critical region containing multiple carbonyl (C=O) stretching vibrations. The carboxylic acid C=O, the urethane (B1682113) C=O of the Fmoc group, and the Amide I band are all expected here, often appearing as a complex, overlapping set of strong absorptions. researchgate.netyildiz.edu.tr
1600-1400 cm⁻¹: This region features the Amide II band, aromatic C=C ring stretching vibrations from both the fluorenyl and phenyl groups, and C-H bending modes. optica.orgresearchgate.net
The precise position and intensity of these bands can be sensitive to hydrogen bonding, molecular conformation, and the physical state of the sample (solid or in solution). thermofisher.com
Table 1: Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |
| N-H Stretch | Secondary Amide | ~3300 | Medium |
| C-H Stretch (Aromatic) | Phenyl & Fluorenyl Rings | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Alkyl Chain | 2960-2850 | Medium |
| C=O Stretch | Carboxylic Acid | 1720-1700 | Strong |
| C=O Stretch | Fmoc (Urethane) | 1730-1690 | Strong |
| Amide I (C=O Stretch) | Secondary Amide | 1680-1630 | Strong |
| C=C Stretch | Phenyl & Fluorenyl Rings | 1600-1450 | Medium-Weak |
| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | 1550-1510 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, typically from a laser source. nih.gov While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly effective for detecting vibrations of non-polar and symmetric bonds. For this compound, Raman spectroscopy is exceptionally useful for characterizing the aromatic ring systems and the carbon backbone. arxiv.org
The phenyl and fluorenyl groups of the molecule produce strong and characteristic Raman signals. Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the carbon rings, are often the most intense peaks in the spectrum and serve as an excellent fingerprint for the molecule. researchgate.net The symmetric ring breathing mode of the monosubstituted phenyl ring, for example, appears as a very sharp and strong band near 1004 cm⁻¹. researchgate.net
Unlike in FTIR, the O-H stretching vibration of the carboxylic acid is typically very weak in Raman spectra. Conversely, C=C bonds within the aromatic rings and C-C single bonds of the molecular skeleton often yield strong signals. researchgate.net This complementarity allows for a more complete vibrational analysis when both FTIR and Raman data are considered.
Key spectral features in the Raman spectrum of this compound would include:
Aromatic C-H Stretching: Sharp bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands in the 2900-3000 cm⁻¹ region.
Carbonyl (C=O) Stretching: While less intense than in FTIR, the various carbonyl groups will produce bands in the 1600-1750 cm⁻¹ range.
Aromatic Ring Modes: A series of sharp bands between 1600 cm⁻¹ and 600 cm⁻¹, including the prominent ring breathing modes, are characteristic of the phenyl and fluorenyl structures. researchgate.netresearchgate.net
Table 2: Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl & Fluorenyl Rings | 3080-3050 | Medium |
| C-H Stretch (Aliphatic) | Alkyl Chain | 2960-2850 | Strong |
| C=O Stretch | Carboxylic Acid / Fmoc / Amide | 1750-1630 | Weak-Medium |
| Ring C=C Stretch | Phenyl & Fluorenyl Rings | ~1605 | Strong |
| Amide III | Secondary Amide | ~1270 | Medium |
| Ring Trigonal Bending | Phenyl Ring | ~1030 | Medium |
| Ring Breathing | Monosubstituted Phenyl | ~1004 | Very Strong |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Outlook and Academic Research Challenges
Development of Efficient, Sustainable, and Scalable Green Synthesis Routes
The conventional methods for synthesizing peptides and their constituent amino acids often rely on processes that generate significant chemical waste, utilize hazardous reagents, and consume large amounts of energy. advancedchemtech.com The development of green and sustainable synthetic routes for (R)-4-(Fmoc-amino)-5-phenylpentanoic acid is therefore a critical area of future research. A primary goal is to minimize the environmental impact of peptide synthesis, which is known for its high consumption of organic solvents. advancedchemtech.com Efforts are being directed towards replacing traditional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives such as water or ethanol. advancedchemtech.com Water-based solid-phase peptide synthesis (SPPS) not only reduces hazardous waste but can also facilitate certain reactions without the need for harsh reagents. advancedchemtech.com
Another key aspect of green synthesis is the move from batch processing to continuous flow systems. advancedchemtech.com Continuous flow reactors offer precise control over reaction conditions, leading to higher conversion rates and reduced waste. advancedchemtech.com Furthermore, the development of novel protecting groups that are stable in aqueous media but can be cleaved under mild conditions is a promising avenue. For instance, the use of a transient sulfo-based Nα-protecting group (Smoc) enables peptide assembly in water. nih.gov The synthesis of Fmoc-protected amino acids, including non-natural ones, is also being optimized for scalability, as demonstrated by processes that can be conducted at the gram scale. rsc.orgnih.govcam.ac.ukresearchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to designing the next generation of synthesis routes for complex non-canonical amino acids like this compound. rsc.org
Key Areas for Green Synthesis Development:
| Strategy | Objective | Potential Impact |
| Green Solvents | Replace hazardous organic solvents with water, ethanol, or other eco-friendly alternatives. advancedchemtech.com | Reduced hazardous waste and improved laboratory safety. advancedchemtech.com |
| Continuous Flow Synthesis | Transition from batch to continuous processing. advancedchemtech.com | Minimized waste, higher yields, and better control over reactions. advancedchemtech.com |
| Novel Protecting Groups | Develop protecting groups compatible with aqueous synthesis and mild cleavage conditions. nih.gov | Enables more sustainable solid-phase peptide synthesis. nih.gov |
| Catalytic Methods | Utilize efficient and selective catalysts to reduce the need for stoichiometric reagents. | Increased atom economy and reduced byproducts. |
| Biocatalysis | Employ enzymes for specific synthetic transformations. | High selectivity and milder reaction conditions. |
Advancing Computational Tools for Rational Design and Prediction of Non-Canonical Amino Acid Functionality
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of peptides and peptidomimetics containing non-canonical amino acids. chemrxiv.orgnih.gov These tools allow researchers to predict how the incorporation of a specific moiety, such as this compound, will affect the structure, stability, and biological activity of a peptide. nih.govnih.gov Software packages like Rosetta are being adapted to handle a diverse range of non-canonical amino acids, enabling the in silico screening of large virtual libraries of modified peptides. nih.govfrontiersin.org
A significant challenge lies in accurately parameterizing the force fields used in molecular dynamics simulations for these novel building blocks. nih.gov The development of automated tools, such as AutoRotLib and NCAP, aims to streamline the process of generating parameters for non-canonical amino acids, making computational design more accessible and efficient. frontiersin.orgosti.gov These computational approaches can predict changes in binding affinity upon amino acid substitution, guiding the optimization of peptide-based drug candidates. nih.gov Furthermore, machine learning and artificial intelligence are emerging as powerful techniques for designing novel protein and peptide structures with desired functionalities. nih.gov The ultimate goal is to create a robust computational pipeline that can accurately predict the therapeutic potential of peptides incorporating non-canonical amino acids before their costly and time-consuming chemical synthesis. nih.govacs.orgoup.com
Advancements in Computational Peptide Design:
| Computational Tool/Approach | Application | Significance |
| Rosetta | Protein and peptide structure prediction and design. nih.gov | Enables the modeling of peptides containing non-canonical amino acids. nih.gov |
| AutoRotLib/NCAP | Automated parameterization of non-canonical amino acids for computational models. frontiersin.orgosti.gov | Facilitates the rapid inclusion of novel building blocks in simulations. frontiersin.orgosti.gov |
| Thermodynamic Integration (TI) | Calculation of binding free energies. nih.gov | Provides accurate predictions of how mutations affect binding affinity. nih.gov |
| Machine Learning/AI | De novo design of peptide sequences and structures. nih.gov | Accelerates the discovery of novel peptide therapeutics. mdpi.com |
| PEPstrMOD | Structure prediction of peptides with modified residues. nih.gov | Allows for the modeling of a wide range of peptide modifications. nih.gov |
Exploring Novel Biological Targets and Therapeutic Modalities for Peptides Incorporating this Moiety
The incorporation of non-canonical amino acids like this compound into peptides can confer significant advantages, such as increased resistance to enzymatic degradation, improved cell permeability, and enhanced target selectivity. biosynth.comnih.govformulationbio.com These improved properties open up new avenues for therapeutic applications. Peptides containing such moieties are being explored for their potential in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. biosynth.comgenscript.commdpi.com
One promising area is the development of peptide-drug conjugates (PDCs), where the non-canonical amino acid can serve as a stable linker to attach a cytotoxic drug, enabling targeted delivery to cancer cells. biosynth.com Additionally, these modified peptides can be designed to modulate protein-protein interactions (PPIs), which are often considered "undruggable" targets for small molecules. nih.govparabolicdrugs.comrsc.org The unique structural constraints introduced by non-canonical amino acids can help to stabilize specific peptide conformations, leading to higher binding affinity and specificity for their biological targets. nih.gov Future research will focus on identifying novel biological targets for these enhanced peptides and exploring new therapeutic modalities, such as stapled peptides and macrocyclic peptides, to further improve their drug-like properties. parabolicdrugs.comnih.gov Oral peptide therapeutics are also an emerging area of intense research. nih.gov
Potential Therapeutic Applications:
| Therapeutic Area | Mechanism of Action | Potential Advantage of Moiety |
| Oncology | Targeting cancer-specific proteins, peptide-drug conjugates. biosynth.commdpi.com | Enhanced stability and targeted delivery of cytotoxic agents. biosynth.com |
| Neurodegenerative Diseases | Inhibition of protein aggregation (e.g., amyloid plaques). biosynth.comgenscript.com | Improved blood-brain barrier penetration and stability. biosynth.com |
| Infectious Diseases | Antimicrobial peptides with improved efficacy. asm.org | Increased resistance to microbial proteases. asm.org |
| Metabolic Disorders | Agonists or antagonists of metabolic receptors. nih.gov | Longer half-life and improved pharmacokinetic profile. nih.gov |
| Immune-Mediated Inflammatory Diseases | Selective inhibition of cytokine signaling. nih.gov | Potential for oral administration and high target selectivity. nih.gov |
Fostering Collaborative and Interdisciplinary Research Initiatives in Chemical Biology and Medicinal Chemistry
The successful development of novel therapeutics based on non-canonical amino acids requires a highly collaborative and interdisciplinary approach. ethz.chtandfonline.com Research initiatives that bring together experts from synthetic organic chemistry, chemical biology, computational chemistry, pharmacology, and clinical medicine are essential for translating basic scientific discoveries into effective treatments. utexas.educancer.govnovartis.com
Such collaborations can accelerate progress at every stage of the drug discovery pipeline. Synthetic chemists can develop novel and efficient methods for producing this compound and incorporating it into peptides. innovationnewsnetwork.com Chemical biologists and computational chemists can then work together to design and screen libraries of modified peptides for desired biological activities. chemikailproteomics.com Pharmacologists are needed to evaluate the efficacy and safety of lead compounds in preclinical models, and clinicians are crucial for designing and conducting human clinical trials. nih.gov International symposia, workshops, and joint funding opportunities can play a vital role in fostering these collaborations and creating a vibrant research ecosystem for peptide-based drug discovery. innovationnewsnetwork.com By breaking down the traditional silos between academic disciplines, researchers can more effectively tackle the complex challenges associated with developing the next generation of peptide therapeutics. mdpi.comchemikailproteomics.com
Q & A
Basic: What are the optimal conditions for synthesizing (R)-4-(Fmoc-amino)-5-phenylpentanoic acid using solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The synthesis typically employs Fmoc-based SPPS protocols. Key steps include:
- Activation : Use coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) with N-ethyl-N,N-diisopropylamine (DIPEA) to activate the carboxylic acid group of the amino acid .
- Deprotection : Remove the Fmoc group using 20% piperidine in dimethylformamide (DMF), which cleaves the base-labile Fmoc group while forming a stable adduct with the dibenzofulvene byproduct .
- Coupling Time : Allow 2–24 hours for coupling, depending on steric hindrance. For sterically demanding residues like 5-phenylpentanoic acid, double coupling or extended reaction times may improve yields .
Basic: How is this compound purified post-synthesis?
Methodological Answer:
Purification involves:
- Flash Chromatography : Use silica gel with gradients of methanol (0–5%) in dichloromethane (DCM) to separate the product from unreacted reagents or byproducts .
- Reverse-Phase HPLC : Employ C18 columns with mobile phases like water/acetonitrile (0.1% trifluoroacetic acid) for high-resolution purification. Monitor purity via UV absorption at 254 nm (Fmoc group absorbance) .
- Acid Precipitation : Adjust the aqueous solution to pH 2 with 3N HCl to precipitate the product as a white solid, followed by filtration and drying .
Advanced: How does the stereochemistry at the 4-position influence coupling efficiency in peptide synthesis?
Methodological Answer:
The (R) configuration at the 4-position can introduce steric hindrance, affecting coupling efficiency:
- Steric Effects : Bulky phenyl groups at the 5-position may slow acylation. Use microwave-assisted synthesis (50°C, 10–20 W) to enhance reaction kinetics .
- Racemization Risk : Prolonged exposure to basic conditions (e.g., DIPEA) during activation may cause epimerization. Optimize reaction times and use low-temperature (0–4°C) coupling for sensitive residues .
- Comparative Studies : (S)-isomers (e.g., CAS 219967-74-5) may exhibit different coupling kinetics due to spatial arrangement, necessitating chiral HPLC to monitor enantiomeric excess .
Advanced: What analytical techniques confirm the chiral integrity of this compound?
Methodological Answer:
- Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol (80:20) to resolve enantiomers. Retention time shifts indicate racemization .
- Circular Dichroism (CD) : Analyze the Cotton effect near 265 nm (Fmoc absorption band) to assess stereochemical consistency .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, though this requires high-purity crystals .
Advanced: How to troubleshoot low coupling yields during incorporation into peptide sequences?
Methodological Answer:
- Double Coupling : Repeat the coupling step with fresh reagents to address incomplete reactions.
- Microwave Assistance : Apply microwave irradiation (30–60 seconds, 25 W) to overcome steric barriers .
- Side-Chain Protection : Ensure the phenyl group is unprotected unless orthogonal protection (e.g., trityl) is needed. Use 2% hydrazine in DMF to remove temporary protecting groups post-coupling .
- Monitor Byproducts : Use LC-MS to detect deletion sequences or truncated peptides, which may indicate incomplete deprotection or coupling .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Racemization : Minimize by using short coupling times (<2 hours) and avoiding excessive base (DIPEA). Pre-cool reagents to 0°C .
- Fmoc Cleavage : Premature deprotection can occur with prolonged piperidine exposure. Limit deprotection steps to 2 × 5-minute treatments .
- Byproduct Formation : Use scavengers (e.g., thioanisole) during cleavage to trap reactive intermediates. Purify via preparative HPLC if necessary .
Advanced: Can this compound be used in cyclic peptide synthesis? What considerations apply?
Methodological Answer:
Yes, but structural adjustments are needed:
- Backbone Modification : The phenyl group at the 5-position may restrict cyclization. Use flexible linkers (e.g., glycine spacers) between the residue and cyclization site .
- Cyclization Strategy : Employ on-resin head-to-tail cyclization using HATU/DIPEA or solution-phase methods with high-dilution conditions to avoid oligomerization .
- Analytical Validation : Confirm cyclization success via MALDI-TOF MS and NMR (e.g., ROESY for spatial proximity analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
